N-(2-ethoxyquinolin-8-yl)-5-phenylisoxazole-3-carboxamide
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Overview
Description
N-(2-ethoxyquinolin-8-yl)-5-phenylisoxazole-3-carboxamide, commonly known as ESI, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ESI belongs to the family of isoxazole carboxamides and is known for its unique pharmacological properties.
Scientific Research Applications
Synthesis and Antimicrobial Study
Research by Patel and Patel (2010) on fluoroquinolone-based compounds, while not directly mentioning N-(2-ethoxyquinolin-8-yl)-5-phenylisoxazole-3-carboxamide, indicates the broader context of quinoline derivatives' synthesis and their potential antimicrobial applications. This study emphasizes the significance of quinoline frameworks in medicinal chemistry, especially for their antibacterial and antifungal properties (N. Patel & S. D. Patel, 2010).
Ethylene (Co-)Polymerization Catalysis
Sun et al. (2010) describe the synthesis of half-titanocene chlorides incorporating quinoline carboxamide derivatives, showcasing their use in ethylene polymerization and copolymerization. These findings highlight the role of such compounds in developing catalysts for polymer production, underlining the versatility of quinoline derivatives in catalysis and material science (Wen‐Hua Sun et al., 2010).
Hydrolytic Ring Opening
Shemchuk et al. (2010) focused on the hydrolytic opening of the quinazoline ring in certain derivatives, a reaction that underscores the chemical flexibility of quinoline-related structures. This study contributes to understanding the chemical behavior of quinoline compounds under various conditions, which could be pertinent for designing new chemical reactions or materials (L. A. Shemchuk et al., 2010).
TBTU-mediated Synthesis
Prabakaran, Khan, and Jin (2012) explored the TBTU-mediated synthesis of N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, demonstrating an efficient method for synthesizing complex structures involving quinoline units. This work is indicative of the methodologies developed for incorporating quinoline derivatives into larger, potentially bioactive molecules (K. Prabakaran et al., 2012).
Cytotoxic Activity Studies
Research into the cytotoxic activities of benzofuro[2,3-b]quinoline derivatives by Bu, Deady, and Denny (2000) reflects the interest in quinoline structures for potential therapeutic applications, particularly in cancer treatment. This work suggests that derivatives of quinoline, like this compound, may have utility in developing new anticancer agents (X. Bu et al., 2000).
Mechanism of Action
Target of Action
The compound N-(2-ethoxyquinolin-8-yl)-5-phenyl-1,2-oxazole-3-carboxamide is a quinoline derivative . Quinolines have been found to have a variety of applications in medicinal and synthetic organic chemistry . .
Mode of Action
It is known that quinoline derivatives can interact with various biological targets
Biochemical Pathways
Quinoline derivatives are known to have a variety of applications in medicinal and synthetic organic chemistry , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the medicinal applications of quinoline derivatives , it can be inferred that the compound may have significant biological effects.
properties
IUPAC Name |
N-(2-ethoxyquinolin-8-yl)-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-2-26-19-12-11-15-9-6-10-16(20(15)23-19)22-21(25)17-13-18(27-24-17)14-7-4-3-5-8-14/h3-13H,2H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTFJGJOQYNPHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=CC=C2NC(=O)C3=NOC(=C3)C4=CC=CC=C4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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